N-[2-(methylthio)phenyl]-2-phenylacetamide
Overview
Description
N-[2-(methylthio)phenyl]-2-phenylacetamide, also known as Methiothepin, is a chemical compound that belongs to the class of phenylacetamides. It is a potent antagonist of the serotonin receptors, particularly the 5-HT1 and 5-HT2 receptors. Methiothepin has been extensively studied for its potential use in scientific research, particularly in the fields of neuropharmacology and psychiatry.
Scientific Research Applications
Chemical Synthesis and Modifications
- N-Phenyl-2-phenylacetamide, a related compound, was used in a study exploring its benzylation under microwave irradiation in a solvent-free system. This research is significant for understanding chemical reactions and synthesis under specific conditions (Mijin, Prascevic, & Petrović, 2008).
Pharmacological Activities
- Omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, chemically related to N-[2-(methylthio)phenyl]-2-phenylacetamide, have been synthesized and evaluated for anticonvulsant activity, highlighting the compound's potential in medical applications (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Antibacterial and Antimicrobial Applications
- A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising antibacterial activities, indicating the potential use of similar compounds in the design of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
Structural and Vibrational Properties
- Research on N-methyl-N-substituted 2-phenylacetamides, similar in structure to this compound, focused on their structural and vibrational properties, contributing to a deeper understanding of the physical and chemical characteristics of such compounds (Petrović, Stojanović, Nikolić, & Antonović, 1988).
Analytical Chemistry Applications
- The differential pulse voltammetric behavior of organic and inorganic selenium compounds, including N-substituted-2-phenylacetamide derivatives, has been studied for potential analytical applications (Smyth & Jan, 1993).
Anticancer Research
- Synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were conducted for their potential anticancer activity, demonstrating the importance of such compounds in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Vector Control
- Studies on substituted aromatic amides, closely related to this compound, investigated their behavioral responses and repellent activity against mosquitoes, indicating potential applications in vector control (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQPKQNLRVVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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